

LipiRADICAL Green compatibility with different cell types

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Compound of Interest

Compound Name: LipiRADICAL Green

Cat. No.: B609460

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LipiRADICAL Green Technical Support Center

Welcome to the Technical Support Center for **LipiRADICAL Green**, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides detailed information on the compatibility of **LipiRADICAL Green** with various cell types, comprehensive troubleshooting advice, and standardized experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **LipiRADICAL Green** and how does it work?

A1: **LipiRADICAL Green** is a fluorescent probe designed for the specific detection of lipid radicals ($L\cdot$ and $LOO\cdot$), which are early markers of lipid peroxidation.^{[1][2]} In its native state, the probe's fluorescence is quenched. Upon reaction with lipid radicals through a radical-radical coupling mechanism, it forms a covalent bond, leading to a significant increase in green fluorescence.^{[1][3]} This allows for the sensitive and specific detection of lipid radical generation in live cells and in vitro systems.^[1]

Q2: What is the specificity of **LipiRADICAL Green**?

A2: **LipiRADICAL Green** is highly specific for lipid-derived radicals. It shows minimal to no reactivity with other reactive oxygen species (ROS) such as hydrogen peroxide (H_2O_2), superoxide ($O_2^{\cdot-}$), and hydroxyl radicals ($\cdot OH$).^[3] Its fluorescence is activated in the presence

of lipid radicals typically formed from polyunsaturated fatty acids (PUFAs) like arachidonic acid and linoleic acid.[3]

Q3: What are the excitation and emission wavelengths for **LipiRADICAL Green**?

A3: **LipiRADICAL Green** has a maximum excitation at approximately 470 nm and a maximum emission around 540 nm.[1] Standard FITC/GFP filter sets are compatible with this probe.[1]

Q4: How should I prepare and store **LipiRADICAL Green**?

A4: It is recommended to prepare a 1 mM stock solution in 100% DMSO.[2] The stock solution should be aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles.
[2]

Cell Type Compatibility

LipiRADICAL Green has been successfully used in a variety of cell types to study lipid peroxidation. While optimal staining conditions may vary, the following table summarizes reported compatible cell lines. Researchers should always perform initial optimization experiments for their specific cell type.

Cell Line	Cell Type	Application Context	Reference
Hepa1-6	Mouse Hepatocellular Carcinoma	Detection of lipid radicals induced by diethylnitrosamine (DEN).	[1]
U87	Human Glioblastoma	Investigation of lipid radical accumulation in ferroptosis.	[3]
LN229	Human Glioblastoma	Study of lipid peroxidation in the context of ferroptosis.	[3]
HK-2	Human Kidney Proximal Tubule	Assessment of lipid peroxide production in ferroptosis inhibitor screening.	[3]
HeLa	Human Cervical Cancer	Analysis of lipid radical accumulation in lysosomes.	[3]
HL-60	Human Promyelocytic Leukemia	Used in high-throughput screening for ferroptosis inhibitors.	

Experimental Protocols

General Protocol for Live-Cell Imaging of Lipid Radicals

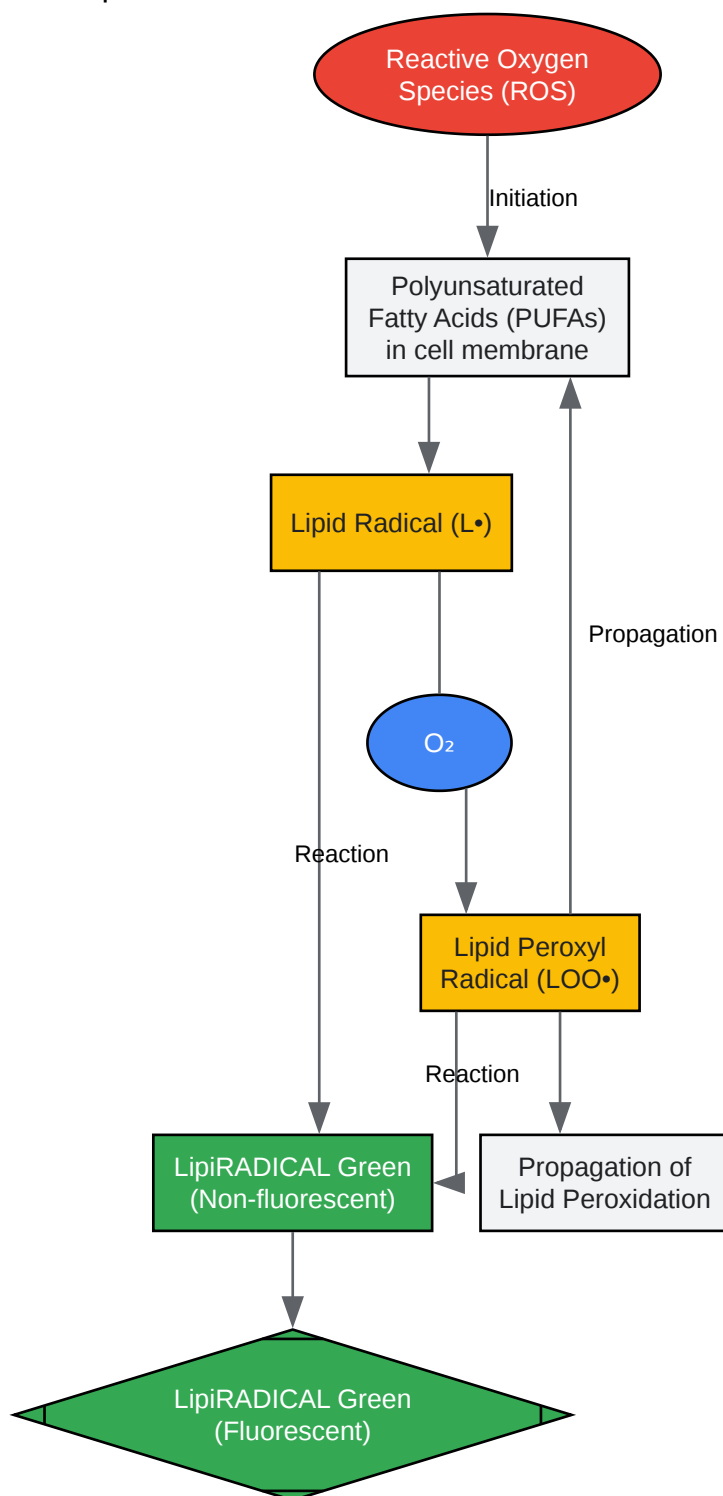
This protocol provides a general guideline for staining suspension or adherent cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

- **Cell Preparation:** Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

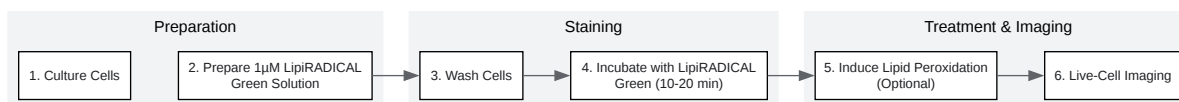
- **Probe Preparation:** Prepare a 1 μ M working solution of **LipiRADICAL Green** in a serum-free, phenol red-free medium or an appropriate buffer like HEPES-buffered saline (HBS).
- **Cell Washing:** Carefully remove the culture medium and wash the cells twice with PBS or the imaging medium.
- **Staining:** Add the **LipiRADICAL Green** working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
- **Washing (Optional):** The probe is highly quenched in its native state, but a wash step with PBS or medium can be performed to remove excess probe.
- **Induction of Lipid Peroxidation (Optional):** If desired, treat the cells with a pro-oxidant or other stimulus to induce lipid radical production.
- **Imaging:** Observe the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~470 nm, Emission: ~540 nm).

Signaling Pathway and Experimental Workflow Diagrams

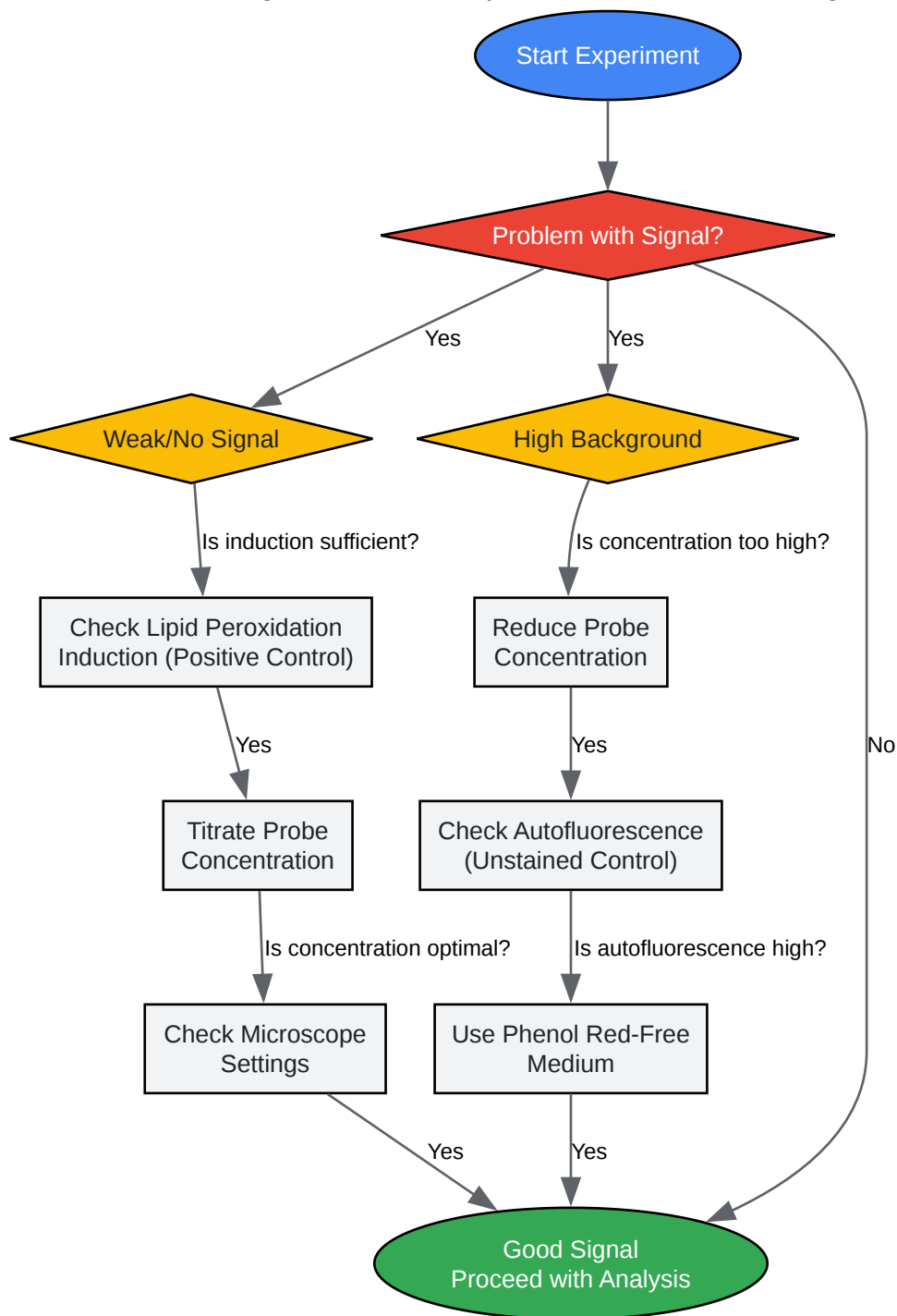
Lipid Peroxidation Initiation and Detection



General Experimental Workflow for LipiRADICAL Green



Troubleshooting Flowchart for LipiRADICAL Green Staining

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